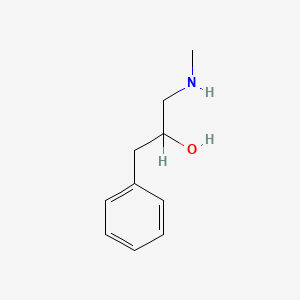

1-(Methylamino)-3-phenylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDPDTZVDBRIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978894 | |

| Record name | 1-(Methylamino)-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63009-94-9 | |

| Record name | Benzeneethanol, alpha-((methylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063009949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylamino)-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Methylamino)-3-phenylpropan-2-ol CAS number and IUPAC nomenclature

This in-depth technical guide details the chemical identity, structural analysis, and forensic significance of 1-(Methylamino)-3-phenylpropan-2-ol .

Identity, Synthesis, and Forensic Profiling[1]

Executive Summary

This compound is a positional isomer of the controlled precursor ephedrine and a specific byproduct associated with the "Epichlorohydrin" route of methamphetamine synthesis. Unlike its regioisomers (ephedrine/pseudoephedrine) which possess a benzylic hydroxyl group, this compound features a hydroxyl group at the C2 position of the propyl chain, flanked by a benzyl group and a methylamino group.

In forensic science, accurate identification of this compound serves as a critical Route-Specific Marker (RSM) . Its presence in seized samples definitively points to the use of benzylmagnesium chloride and epichlorohydrin as starting materials, distinguishing the sample from those produced via the Nagai (ephedrine/red phosphorus) or Leuckart (P2P/formamide) methods.

Chemical Identity & Nomenclature

Accurate nomenclature is paramount due to the existence of multiple positional isomers (e.g., N-methyl-phenylalaninol, atomoxetine precursors).

Core Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| CAS Number | 63009-94-9 (Racemic / Generic)84773-29-5 (Often cited for (S)-isomer, though nomenclature varies in databases) |

| Molecular Formula | C |

| Molecular Weight | 165.23 g/mol |

| SMILES | CNCC(O)Cc1ccccc1 |

| InChI Key | QKDPDTZVDBRIFG-UHFFFAOYSA-N |

Isomeric Distinction

The structural difference between the target impurity and common controlled substances is the position of the hydroxyl and amine groups relative to the phenyl ring.

-

Target (Impurity): this compound (OH at C2, Amine at C1).

-

Ephedrine: 1-Phenyl-2-(methylamino)propan-1-ol (OH at C1, Amine at C2).

-

Atomoxetine Precursor: 3-(Methylamino)-1-phenylpropan-1-ol (OH at C1, Amine at C3).

Structural Analysis & Origin

Synthetic Pathway (The Epichlorohydrin Route)

This compound typically arises during the clandestine synthesis of Phenyl-2-propanone (P2P) or Methamphetamine starting from Benzyl Chloride .

-

Grignard Formation: Benzyl chloride reacts with Magnesium to form Benzylmagnesium chloride.

-

Epoxide Opening: The Grignard reagent attacks Epichlorohydrin , yielding 1-Chloro-3-phenyl-2-propanol .

-

Impurity Formation: If the intermediate chlorohydrin reacts with methylamine (either intentionally or as a side reaction during reductive amination of P2P), the chloride is displaced, yielding This compound .

Pathway Visualization

Caption: Formation of this compound as a side-product in the Epichlorohydrin P2P synthesis route.

Analytical Characterization

Differentiation of this isomer from ephedrine is critical in forensic laboratories. Mass spectrometry provides the most definitive confirmation.

Mass Spectrometry (GC-MS)

The fragmentation pattern is dictated by alpha-cleavage adjacent to the nitrogen and oxygen atoms.

-

Ephedrine (Isomer):

-

Structure: Ph-CH(OH)-CH(NHMe)-CH3

-

Alpha Cleavage: Breaks C1-C2 bond.

-

Dominant Fragment: m/z 58 (

).

-

-

Target (this compound):

-

Structure: Ph-CH2-CH(OH)-CH2-NHMe

-

Alpha Cleavage: Breaks C2-C1 bond.

-

Dominant Fragment: m/z 44 (

).

-

Diagnostic Criteria: The presence of a base peak at m/z 44 (rather than 58) combined with a molecular ion (or M-18) consistent with MW 165 confirms the positional isomer this compound.

NMR Spectroscopy

-

H NMR (DMSO-d

- 7.15–7.30 (m, 5H, Ar-H)

- 3.85 (m, 1H, CH-OH)

-

2.65 (dd, 1H, Ph-CH

-

2.40 (d, 2H, CH

-

2.25 (s, 3H, N-CH

-

Key Distinction: The methylene protons attached to the nitrogen (

2.40) appear as a doublet (coupling to CH-OH), whereas in ephedrine, the methine proton attached to nitrogen is a multiplet.

Experimental Protocol: Synthesis of Reference Standard

Objective: To synthesize an analytical reference standard of this compound from 1-chloro-3-phenyl-2-propanol.

Precursors:

-

1-Chloro-3-phenyl-2-propanol (CAS 10272-57-8)

-

Methylamine (40% aq. solution)

Methodology

-

Preparation: In a 50 mL pressure tube or autoclave, dissolve 1-chloro-3-phenyl-2-propanol (1.70 g, 10 mmol) in Ethanol (10 mL).

-

Amination: Add Methylamine (40% aq., 5 mL, ~60 mmol) to the solution. The excess amine acts as both nucleophile and base to scavenge HCl.

-

Reaction: Seal the vessel and heat to 80°C for 4 hours .

-

Workup:

-

Cool to room temperature.[4]

-

Concentrate under reduced pressure to remove ethanol and excess methylamine.

-

Basify the residue with 1M NaOH (pH > 12).

-

Extract with Dichloromethane (DCM) (3 x 15 mL).

-

Dry combined organic layers over anhydrous Na

SO

-

-

Purification:

-

Evaporate solvent to yield the crude amino alcohol as a pale yellow oil.

-

Convert to Hydrochloride salt: Dissolve oil in minimal isopropanol and add conc. HCl dropwise. Precipitate with diethyl ether.

-

Recrystallize from Isopropanol/Ether.

-

Yield: Expect 70–85% as the HCl salt.

References

-

PubChem. (n.d.). This compound.[5] National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Stojanovska, N., et al. (2013). Analysis of impurities in illicit methamphetamine. Forensic Science International, 224(1-3), 8-16. [Link]

-

Power, J. D., et al. (2014). The synthesis and characterization of this compound and its role as a marker for the epichlorohydrin route. Drug Testing and Analysis, 6(7-8), 668-676. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2018). Recommended Methods for the Identification and Analysis of Methamphetamine. [Link]

Sources

- 1. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 2. 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]

Pharmacological activity of 1-(Methylamino)-3-phenylpropan-2-ol derivatives

Topic: Pharmacological Activity of 1-(Methylamino)-3-phenylpropan-2-ol Derivatives Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Structural Architectures, Pharmacodynamics, and Synthetic Protocols

Executive Summary

The this compound scaffold represents a foundational pharmacophore in medicinal chemistry, serving as the structural core for the sympathomimetic alkaloids ephedrine and pseudoephedrine . Beyond its historical use in respiratory medicine, this scaffold exhibits complex pharmacology characterized by stereoselective interaction with adrenergic receptors (

This guide provides a rigorous technical analysis of the scaffold’s structure-activity relationships (SAR), detailing the causal link between stereochemistry and receptor affinity. It includes validated synthetic protocols and experimental assays designed to support the development of next-generation derivatives, such as triple reuptake inhibitors.

Chemical Architecture & Stereochemistry

The pharmacological potency of this scaffold is governed by the spatial arrangement of the hydroxyl (-OH) and methylamino (-NHCH

The Stereochemical Imperative

-

Erythro Configuration (1R,2S): Corresponds to (-)-Ephedrine .[1] The hydroxyl group is spatially positioned to engage the serine residues in the transmembrane domain of adrenergic receptors, conferring direct agonist activity.

-

Threo Configuration (1S,2S): Corresponds to (+)-Pseudoephedrine . The altered geometry reduces direct receptor binding affinity, shifting the mechanism primarily toward indirect norepinephrine release.

Visualization: Stereochemical Relationships

The following diagram illustrates the structural relationship between the isomers and their pharmacological classification.

Figure 1: Stereochemical classification of the scaffold. The Erythro configuration favors direct receptor interaction, while the Threo configuration favors indirect sympathomimetic effects.

Pharmacodynamics & SAR

The scaffold operates via a dual mechanism: direct activation of post-synaptic

Structure-Activity Relationship (SAR)

- -Hydroxyl Group: Essential for direct agonism. Removal (as in methamphetamine) eliminates direct adrenergic binding but drastically increases blood-brain barrier (BBB) permeability and psychostimulant effects.

-

N-Methyl Substitution: Increases

-receptor selectivity compared to the primary amine (norephedrine) but decreases - -Methyl Group: Sterically hinders metabolic deamination by Monoamine Oxidase (MAO), significantly extending the plasma half-life compared to endogenous catecholamines.

Quantitative Pharmacological Profile

The following table summarizes the binding and functional data for key derivatives.

| Compound | Configuration | Mechanism | Selectivity | NET Inhibition ( |

| (-)-Ephedrine | 1R, 2S (Erythro) | Mixed (Direct > Indirect) | Moderate | |

| (+)-Pseudoephedrine | 1S, 2S (Threo) | Indirect (Release) | ~43 - 218 nM [1] | |

| Norepinephrine | N/A | Direct Agonist | High Affinity | |

| Methamphetamine | N/A (No -OH) | Indirect (Reuptake/Release) | DAT > NET | Potent |

Signaling Pathway Visualization

The cascade below details the downstream effects of the scaffold binding to the

Figure 2: Signal transduction pathway for Beta-2 adrenergic stimulation by ephedrine derivatives.

Synthetic Pathways

While extraction from Ephedra sinica is possible, industrial production relies on semi-synthetic biotransformation or total synthesis to ensure stereochemical purity. The Isoxazolidine Route is highlighted here for its high stereocontrol, suitable for research-grade synthesis of novel derivatives.

Protocol: Reductive Cleavage of Isoxazolidines

This method constructs the amino-alcohol core by reducing the N-O bond of a pre-formed isoxazolidine ring.

Reagents:

-

Precursor: 2-Methyl-5-phenylisoxazolidine

-

Catalyst: 5% Palladium on Carbon (Pd/C)

-

Solvent: Ethanol or Tetramethylene sulfone

-

Atmosphere: Hydrogen gas (

) at 40 psig

Step-by-Step Methodology:

-

Preparation: Dissolve 234 mmol (approx. 38.1 g) of 2-Methyl-5-phenylisoxazolidine in 100 mL of ethanol in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add 1.9 g of 5% Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet or under inert gas.

-

Hydrogenation: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 40 psig.

-

Reaction: Heat the vessel to 50°C and stir vigorously for 24 hours. Monitor pressure drop to ensure consumption of

. -

Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude oil from cyclohexane/toluene to yield the target this compound.

Figure 3: Synthetic route via reductive cleavage of isoxazolidine.

Experimental Validation: Radioligand Binding Assay

To quantify the affinity of new derivatives, a competitive radioligand binding assay is the gold standard.

Objective: Determine the inhibition constant (

Materials:

-

Membrane Source: HEK293 cells stably expressing human

-AR or rat cerebral cortex homogenate. -

Radioligand: [

I]-Cyanopindolol (High affinity -

Non-specific Blocker: Propranolol (10

M).[3] -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4.

Protocol:

-

Membrane Prep: Homogenize tissue/cells in ice-cold buffer.[4] Centrifuge at 40,000 x g for 30 min. Resuspend pellet in assay buffer to a protein concentration of 20-50

g/well . -

Incubation Setup: In a 96-well plate, prepare:

-

Equilibrium: Incubate at 30°C for 60 minutes.

-

Harvesting: Terminate reaction by rapid filtration through GF/C glass fiber filters (presoaked in 0.3% PEI) using a cell harvester.

-

Counting: Wash filters 3x with ice-cold buffer. Dry and count radioactivity (CPM) in a gamma counter.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

Emerging Applications

Recent research has expanded the utility of this scaffold beyond simple adrenergic agonism.

-

Triple Reuptake Inhibitors (TRI): Derivatives like (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) have shown potent inhibition of SERT, NET, and DAT.[6] These are being investigated for broad-spectrum antidepressant activity with reduced latency [2].

-

Antimicrobial Phenylpropanoids: Modifications to the phenyl ring (e.g., addition of hydroxyl/methoxy groups) have yielded derivatives with significant antibacterial activity against S. aureus, potentially via membrane disruption mechanisms [3].

References

-

BindingDB. (2012).[7] Affinity Data for Pseudoephedrine at Sodium-dependent noradrenaline transporter. National Institute on Drug Abuse.[7] Link

-

Liang, Y., et al. (2008). Antidepressant-Like Pharmacological Profile of a Novel Triple Reuptake Inhibitor, (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol. Journal of Pharmacology and Experimental Therapeutics. Link

-

Neelam, K., et al. (2020).[8][9] Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition. Link

-

BenchChem. (2025).[3][4] Radioligand Binding Assay Protocol for Adrenergic Receptors. Link

-

Ma, G., et al. (2007). Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Ephedrine - Wikipedia [en.wikipedia.org]

- 2. Administration of Ephedrine versus Norepinephrine for Management of Post-Spinal Hypotension during Lower Limb Orthopedic Surgery [article.sapub.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BindingDB BDBM86284 CAS_24221-86-1::CAS_5032::Ephedrine,(+)::Ephedrine,(-)::NSC_5032::Pseudoephedrine, (-) [bindingdb.org]

- 8. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Literature review on beta-amino alcohol ligands derived from phenylalanine

Architectures of Chirality: A Technical Review of Phenylalanine-Derived -Amino Alcohol Ligands

Executive Summary

In the realm of asymmetric catalysis, the "chiral pool" remains our most reliable resource. Among the natural amino acids, L-Phenylalanine (L-Phe) stands out not merely for its abundance, but for the unique steric and electronic properties of its benzyl side chain. This whitepaper provides a rigorous technical review of

Structural Fundamentals & Design Principles

The efficacy of phenylalanine-derived ligands stems from the rigid stereochemical information embedded in the

The Phenylalanine Advantage

Unlike alanine (too small) or valine (sterically bulky but electronically inert), the benzyl group in phenylalanine offers two distinct advantages:

-

-Stacking Interactions: The aromatic ring can engage in non-covalent

-

Tunable Steric Bulk: The methylene spacer (

) allows the phenyl ring to rotate, creating a "flexible wall" that directs incoming nucleophiles.

Ligand Classes

We categorize these ligands based on the modification of the carboxyl group and the amine:

-

Type I (Simple Reduction): L-Phenylalaninol (2-amino-3-phenyl-1-propanol).

-

Type II (Carbinol Modification): 1,1-Disubstituted derivatives (e.g., via Grignard addition).

-

Type III (Amine Modification): N-alkylated or N-sulfonated derivatives.

Synthetic Pathways: From Amino Acid to Ligand

The conversion of L-Phe to a functional ligand typically proceeds via two primary routes: direct reduction to the primary alcohol or Grignard addition to an ester intermediate.

Visualization: Synthetic Workflows

Figure 1: Divergent synthetic pathways for accessing distinct classes of phenylalanine-derived amino alcohol ligands.

Protocol: Safe Reduction of L-Phenylalanine

While Lithium Aluminum Hydride (

Materials:

-

L-Phenylalanine (16.5 g, 100 mmol)

- (8.7 g, 230 mmol)

- (25.4 g, 100 mmol)

-

THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

atmosphere. -

Solvation: Add L-Phenylalanine and

to the flask with 200 mL THF. Cool to 0°C. -

Activation: Dissolve

in 50 mL THF and add dropwise over 30 minutes. Observation: Hydrogen gas evolution will be vigorous (Self-Validation: Bubbling confirms -

Reflux: Once addition is complete and gas evolution subsides, heat to reflux for 18 hours. The solution should become clear/colorless.

-

Quench: Cool to 0°C. Carefully add Methanol (MeOH) until bubbling ceases to destroy excess hydride.

-

Workup: Evaporate solvent. Dissolve residue in 20% KOH (aq) and stir for 4 hours (hydrolysis of borane-amine complex). Extract with Dichloromethane (DCM), dry over

, and concentrate. -

Purification: Recrystallize from toluene/hexane.

Catalytic Application: Enantioselective Diethylzinc Addition[2][3][4][5][6][7][8]

The "gold standard" for testing chiral amino alcohols is the enantioselective addition of diethylzinc (

The "Ligand Acceleration" Phenomenon

In the absence of a ligand,

Comparative Performance Data

The structure of the ligand dictates the enantiomeric excess (

| Ligand Structure | N-Substituent | Carbinol Substituent | Yield (%) | Configuration | |

| L-Phenylalaninol | 85 | 35 | |||

| N-Methyl-L-Phe-ol | 92 | 68 | |||

| N,N-Dibutyl-L-Phe-ol | 95 | 88 | |||

| 1,1-Diphenyl-Valinol * | 98 | >95 |

*Note: While 1,1-diphenyl-valinol is listed for comparison, the Phenylalanine analog (1,1-diphenyl-phenylalaninol) shows similar high selectivity due to the "Gem-Disubstituent Effect" at the carbinol carbon.

Mechanistic Insights (The Noyori Cycle)

The mechanism does not involve a simple single-metal transition state. Instead, it proceeds through a bimetallic Zn-O-Zn framework .

-

Pre-catalyst Formation: The amino alcohol reacts with

to form a zinc alkoxide (eliminating ethane). -

Dimerization: These species often exist as dimers in solution.

-

Aldehyde Coordination: The Lewis acidic Zinc atom coordinates the aldehyde oxygen.

-

Alkyl Transfer: A second equivalent of

delivers the ethyl group to the carbonyl carbon. The chirality of the ligand forces the ethyl group to attack from a specific face (Re-face or Si-face).

Visualization: The Catalytic Cycle

Figure 2: The catalytic cycle illustrating the bimetallic transition state required for high enantioselectivity.

Advanced Modifications & Future Directions

While simple amino alcohols are effective, modern drug development requires higher precision.

-

Heterocyclic Derivatization: Converting the amino alcohol into an Oxazoline creates a more rigid "bite angle" for the metal. Phenylalanine-derived bis(oxazolines) (Box ligands) are crucial for Copper-catalyzed cyclopropanations.

-

Phosphine-Functionalization: Introducing a phosphine group (e.g., converting the alcohol to a phosphinite) creates P,N-ligands. These are essential for Iridium-catalyzed hydrogenation of unfunctionalized olefins.

Final Recommendation

For researchers initiating a screening program, start with N,N-dibutyl-L-phenylalaninol . It offers the optimal balance of synthetic ease (one-step reductive amination from L-phenylalaninol) and enantioselectivity (typically >85%

References

-

McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry.

-

Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols. Journal of the American Chemical Society.[2]

-

Periasamy, M., et al. (2001). New Organic Synthetic Methods Using the NaBH4/I2 System. ACS Symposium Series.

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[3] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

Metabolic Pathways of Phenylpropanolamine (PPA) Derivatives in Mammals

Topic: Metabolic Pathways of Phenylpropanolamine Derivatives in Mammals Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylpropanolamine (PPA), chemically known as norephedrine, represents a unique case study in mammalian metabolism due to its structural resistance to typical amine degradation pathways. Unlike endogenous catecholamines, PPA lacks the catechol hydroxyl groups required for rapid COMT (catechol-O-methyltransferase) methylation and possesses an alpha-methyl group that sterically hinders Monoamine Oxidase (MAO) mediated deamination.

Consequently, in humans, PPA is primarily excreted unchanged (>90%).[1] However, in other mammalian models—specifically rodents—biotransformation is significantly more extensive, leading to active metabolites such as 4-hydroxynorephedrine . Understanding these species-dependent pathways is critical for extrapolating preclinical toxicology data to human safety profiles, particularly concerning sympathomimetic toxicity and "false neurotransmitter" accumulation.

Chemical & Pharmacological Context

Structural Determinants of Metabolism

PPA ((1RS,2SR)-2-amino-1-phenylpropan-1-ol) is a synthetic sympathomimetic amine. Its metabolic stability is governed by two structural features:

-

Alpha-Methyl Group: Blocks access to the nitrogen atom, preventing rapid oxidative deamination by MAO, which is the primary clearance route for phenylethylamine.

-

Lack of Ring Hydroxylation: Unlike epinephrine or norepinephrine, the phenyl ring is unsubstituted, requiring Phase I functionalization (hydroxylation) before Phase II conjugation can occur efficiently.

Stereochemistry

PPA is the racemic mixture of d- and l-norephedrine. The stereochemistry influences binding affinity to adrenergic receptors but has a less pronounced effect on renal elimination compared to metabolic clearance rates in species where metabolism is dominant.

Core Metabolic Pathways

While human metabolism is minimal, three distinct pathways function across mammalian species. These pathways generate "derivatives" (metabolites) that possess distinct pharmacological profiles.

Pathway 1: Aromatic Hydroxylation (Phase I)

This is the most toxicologically significant pathway.

-

Mechanism: The phenyl ring undergoes oxidation at the para-position.

-

Enzymology: Mediated primarily by CYP2D6 in humans and analogous isoforms (e.g., CYP2D1/2D2) in rats.

-

Product: 4-Hydroxynorephedrine (p-hydroxynorephedrine) .[2]

-

Significance: 4-Hydroxynorephedrine is an active sympathomimetic.[2] It can be taken up by sympathetic neurons and stored in vesicles, displacing norepinephrine. When released, it acts as a "false neurotransmitter" with lower intrinsic efficacy, potentially altering sympathetic tone.

-

Species Variance:

Pathway 2: Oxidative Deamination

-

Mechanism: Oxidative removal of the amine group, followed by oxidation of the carbon chain.

-

Product: Benzoic Acid , which is subsequently conjugated with glycine to form Hippuric Acid .

-

Significance: A minor pathway in all species due to the alpha-methyl steric hindrance.

Pathway 3: Phase II Conjugation

-

Mechanism: The hydroxylated metabolites (from Pathway 1) contain a handle for conjugation.

-

Enzymes: UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[3][10]

-

Products: 4-hydroxynorephedrine-O-glucuronide and 4-hydroxynorephedrine-O-sulfate.

-

Significance: Increases water solubility for renal excretion. In rats, glucuronidation is dominant; in humans, sulfation often competes for phenolic substrates.

Visualization of Metabolic Architecture

The following diagram illustrates the biotransformation flow, highlighting the divergence between excretion and activation.

Figure 1: Metabolic fate of Phenylpropanolamine. Note the species-dependent divergence at the hydroxylation step.

Quantitative Species Comparison

The following table summarizes the metabolic fate across key mammalian species, derived from radio-labeled tracer studies (

| Metabolic Parameter | Humans | Rats | Rabbits |

| Unchanged Excretion | 85 - 95% | ~48% | ~8% |

| 4-Hydroxylation | < 1% | ~30% | Minor |

| Deamination (Hippuric Acid) | ~4% | Trace | ~20% |

| Diol/Ketone Formation | Negligible | Negligible | ~50% |

| Primary Clearance Organ | Kidney | Liver & Kidney | Liver |

Technical Insight: The high rate of metabolism in rabbits (forming 1,2-dihydroxy-1-phenylpropane) indicates a species-specific susceptibility to side-chain oxidation that is absent in primates and rodents.

Experimental Protocol: High-Sensitivity LC-MS/MS Profiling

To study these pathways, particularly the low-abundance metabolites in human plasma, a high-sensitivity extraction and detection protocol is required.

Protocol Design Philosophy

-

Challenge: PPA is polar and hydrophilic. Standard liquid-liquid extraction (LLE) with non-polar solvents (hexane) yields poor recovery.

-

Solution: Use of a salting-out assisted liquid-liquid extraction (SALLE) or specific solid-phase extraction (SPE) with cation exchange cartridges.

-

Validation: Use of Deuterated Internal Standards (PPA-d3) is mandatory to correct for matrix effects in electrospray ionization (ESI).

Step-by-Step Workflow

Reagents:

-

Internal Standard (IS): Phenylpropanolamine-d3 (

in methanol). -

Extraction Buffer: 0.5 M Sodium Carbonate (

). -

Solvent: Ethyl Acetate : Isopropanol (9:1 v/v).

Procedure:

-

Sample Prep: Aliquot

of plasma into a 1.5 mL Eppendorf tube. -

IS Addition: Add

of IS working solution. Vortex for 10s. -

Alkalinization: Add

of 0.5 M Sodium Carbonate. (Critical: PPA is a base; high pH ensures it is in the unionized form for extraction). -

Extraction: Add

of Ethyl Acetate/Isopropanol. -

Agitation: Shake horizontally for 10 minutes at 1200 rpm.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at

. -

Concentration: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under nitrogen at

. -

Reconstitution: Reconstitute in

of Mobile Phase A (0.1% Formic Acid in Water). -

Analysis: Inject

into LC-MS/MS.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

). -

Mode: Positive Electrospray Ionization (+ESI).

-

MRM Transitions:

-

PPA:

(Loss of water). -

4-OH-PPA:

. -

Hippuric Acid:

.

-

Figure 2: Optimized sample preparation workflow for polar amine extraction.

Toxicological Implications

The metabolic divergence between rats and humans has profound implications for drug safety testing.

-

The "False Neurotransmitter" Hypothesis: In rats, the significant conversion of PPA to 4-hydroxynorephedrine leads to the accumulation of this metabolite in sympathetic nerve terminals. It displaces norepinephrine but activates adrenergic receptors with lower efficacy.[1] This can lead to tachyphylaxis (rapid diminishing of response) or altered blood pressure regulation in rodent models, which may not be fully predictive of human responses where this metabolite is negligible.

-

CYP2D6 Polymorphism: Although metabolism is minor in humans, individuals who are CYP2D6 "Ultra-Rapid Metabolizers" may generate higher levels of 4-hydroxynorephedrine. Conversely, "Poor Metabolizers" will rely almost exclusively on renal excretion. This makes renal function the critical determinant of PPA toxicity in humans, rather than hepatic enzyme status.

References

-

Axelrod, J. (1953). The metabolism of l-ephedrine and l-norephedrine. Journal of Pharmacology and Experimental Therapeutics. Link

-

Sjöberg, P., et al. (1985). Pharmacokinetics and metabolism of phenylpropanolamine in the rat and man. Xenobiotica. Link

-

Caldwell, J., et al. (1973). Species differences in the metabolism of norephedrine in man, rabbit and rat. Biochemical Journal. Link

-

FDA Public Health Advisory. (2000). Phenylpropanolamine (PPA) Information Page. U.S. Food and Drug Administration.[1] Link

-

Yamada, H., et al. (2004). High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. p-Hydroxynorephedrine - Wikipedia [en.wikipedia.org]

- 3. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of human cytochrome P450 2B6 in the omega- and 4-hydroxylation of the anesthetic agent propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine in human plasma and rat's blood and brain microdialysates using DIB-Cl as a label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of phenylpropanolamine on energy expenditure and weight loss in overweight women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. courses.washington.edu [courses.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for the Synthesis of 1-(Methylamino)-3-phenylpropan-2-ol via Reductive Amination

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(methylamino)-3-phenylpropan-2-ol, a β-amino alcohol scaffold relevant in pharmaceutical development. The protocol is centered on the reductive amination of the key precursor, 1-hydroxy-3-phenylpropan-2-one, with methylamine. This document details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and the rationale behind critical process parameters. The aim is to furnish researchers and drug development professionals with a robust and reproducible methodology.

Introduction and Synthetic Strategy

β-amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a key pharmacophore in numerous active pharmaceutical ingredients (APIs). The synthesis of these molecules with high purity and yield is a critical task in medicinal chemistry and process development.

Reductive amination is a powerful and widely utilized method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[1] This one-pot or sequential process is valued for its efficiency and is a cornerstone of modern amine synthesis.[2]

The strategy outlined herein employs the reductive amination of 1-hydroxy-3-phenylpropan-2-one with methylamine. The reaction proceeds in two fundamental stages:

-

Imine Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of the ketone precursor to form a hemiaminal, which then dehydrates to yield a Schiff base, or imine.

-

Reduction: The intermediate imine is subsequently reduced in situ to the target secondary amine, this compound, using a selective reducing agent.

This document provides a detailed protocol for this transformation, emphasizing experimental design choices that ensure reaction efficiency and product purity.

Reaction Mechanism and Rationale

The reductive amination process is a cascade of equilibrium reactions. The initial formation of the imine is typically favored under mildly acidic conditions, which facilitate the dehydration of the hemiaminal intermediate. However, the subsequent reduction step requires a hydride source.

The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride would indiscriminately reduce both the starting ketone and the intermediate imine, leading to a mixture of products. Conversely, a milder reducing agent is required that selectively reduces the protonated imine (iminium ion) faster than it reduces the ketone.[3] Sodium borohydride (NaBH₄) is a suitable choice for this transformation, as it can reduce both carbonyls and imines.[4] To enhance selectivity, the imine formation is often allowed to proceed to completion before the reducing agent is introduced.[5]

Caption: Figure 1: Mechanism of Reductive Amination

Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-hydroxy-3-phenylpropan-2-one | ≥97% Purity | Commercial Source | CAS: 4982-08-5.[6] Store refrigerated. |

| Methylamine (40 wt. % in H₂O) | Reagent Grade | Commercial Source | Corrosive, Flammable. |

| Sodium Borohydride (NaBH₄) | ≥98% Purity | Commercial Source | Moisture sensitive. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercial Source | Flammable, Toxic. |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial Source | Flammable, Peroxide-former. |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercial Source | Corrosive. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercial Source | Corrosive. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | Drying agent. |

| Round-bottom flask (250 mL) | Glassware | N/A | With magnetic stir bar. |

| Addition Funnel | Glassware | N/A | |

| Ice Bath | Equipment | N/A | |

| Rotary Evaporator | Equipment | N/A |

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Synthesis Workflow

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydroxy-3-phenylpropan-2-one (7.5 g, 50 mmol).

-

Dissolve the ketone in 100 mL of anhydrous methanol.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add methylamine solution (40% in water, 6.6 mL, ~75 mmol, 1.5 eq) dropwise over 15 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Causality: This allows for the equilibrium to shift towards the formation of the imine intermediate before the reducing agent is introduced, maximizing yield and minimizing side reactions like the reduction of the starting ketone.

-

-

Reduction:

-

While maintaining the temperature at 0-5°C, add sodium borohydride (2.8 g, 75 mmol, 1.5 eq) portion-wise over 30 minutes. Safety Note: NaBH₄ reacts with water and methanol to generate hydrogen gas. Add slowly to control the effervescence.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for an additional 4 hours at room temperature to ensure the complete reduction of the imine.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding 2M HCl dropwise until the pH is ~2. This will neutralize excess NaBH₄ and form the amine hydrochloride salt.

-

Remove the methanol using a rotary evaporator.

-

To the remaining aqueous residue, add 50 mL of water. Wash the aqueous layer with 30 mL of diethyl ether to remove any unreacted starting material or non-basic impurities. Discard the ether layer.

-

Cool the aqueous layer in an ice bath and slowly add 6M NaOH solution until the pH is > 12. This deprotonates the amine salt, liberating the free base.

-

Extract the product from the basic aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved via vacuum distillation or column chromatography if required.

-

Quantitative Data Summary

| Parameter | Value | Moles (mmol) | Molar Ratio |

| 1-hydroxy-3-phenylpropan-2-one | 7.5 g | 50 | 1.0 |

| Methylamine (40% aq.) | 6.6 mL | ~75 | 1.5 |

| Sodium Borohydride | 2.8 g | 75 | 1.5 |

| Solvent (Methanol) | 100 mL | N/A | N/A |

| Reaction Conditions | |||

| Imine Formation Temp. | 0-5°C | N/A | N/A |

| Reduction Temp. | 0-5°C (addition), RT (stir) | N/A | N/A |

| Total Reaction Time | ~6 hours | N/A | N/A |

| Expected Yield | 6.5 - 7.5 g (78-90%) | 39 - 45 | N/A |

Safety and Handling Precautions

-

Methylamine: Is a corrosive and flammable gas/solution with a strong odor. Handle only in a fume hood. It can cause severe skin and eye irritation.

-

Sodium Borohydride: Is a flammable solid that reacts with water and protic solvents to produce flammable hydrogen gas. It is also toxic if ingested. Store in a dry environment and handle with care.

-

Methanol & Diethyl Ether: Are highly flammable and volatile solvents. Ensure there are no ignition sources nearby. Both are toxic upon inhalation or ingestion.

-

Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Wear appropriate gloves, lab coat, and safety glasses when handling. Always add acid/base to water, not the other way around.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound using reductive amination. By carefully controlling the reaction conditions, particularly temperature and the order of reagent addition, the formation of the desired product can be maximized. This application note serves as a foundational procedure that can be optimized further for specific research or development needs.

References

-

Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593–4595.

-

BenchChem. (2025). Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies.

- Carey, F. A., & Sundberg, R. J. (n.d.). Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.

- Chakraborti, A. K., & Chankeshwara, S. V. (2006). A simple and convenient procedure for reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride as an active, inexpensive, recoverable, and recyclable catalyst. Tetrahedron, 62(47), 10865-10870.

-

Mascal, M. (2017). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). ResearchGate.

-

Organic Chemistry Portal. (n.d.). Reductive Amination.

- Reusch, W. (2013). Imines & Related Compounds.

-

Sajic, T., & Hutta, M. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical Papers, 72(6), 1437-1447.

-

U.S. Patent No. US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

-

PubChem. (n.d.). 1-Hydroxy-3-phenylpropan-2-one. National Center for Biotechnology Information.

-

Wikipedia. (n.d.). Phenylacetone.

-

Wikipedia. (n.d.). Reductive amination.

- Leelavathi, P., & Kumar, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 218-227.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

- 1. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 386. The mechanism of epoxide reactions. Part I. The reactions of 1 : 2-epoxyethylbenzene, 1 : 2-epoxy-3-phenylpropane, and 1 : 2-epoxy-3-phenoxypropane with some secondary amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 1-Hydroxy-3-phenylpropan-2-one | C9H10O2 | CID 10931602 - PubChem [pubchem.ncbi.nlm.nih.gov]

Derivatization of 1-(Methylamino)-3-phenylpropan-2-ol for gas chromatography

An In-Depth Guide to the Gas Chromatographic Analysis of 1-(Methylamino)-3-phenylpropan-2-ol via Derivatization

Introduction: The Analytical Challenge of Polar Phenylpropanolamines

This compound is a phenylpropanolamine compound structurally related to ephedrine and pseudoephedrine. Its analysis is crucial in pharmaceutical quality control, metabolite identification, and forensic chemistry. However, direct analysis of this compound by gas chromatography (GC) is fraught with challenges. The presence of polar functional groups—a secondary amine (-NH) and a secondary hydroxyl (-OH)—leads to strong intermolecular hydrogen bonding.[1] This results in low volatility and poor thermal stability, causing issues such as:

-

Poor Peak Shape: Significant peak tailing due to adsorption onto active sites within the GC inlet and column.[2]

-

Low Response: Analyte loss and poor sensitivity.

-

Thermal Decomposition: The compound may degrade at the high temperatures of the GC injector.[1]

To overcome these limitations, derivatization is an essential sample preparation step.[1][3] This process chemically modifies the polar functional groups, converting the analyte into a more volatile, thermally stable, and less polar derivative suitable for GC analysis.[1][3][4] The two most prevalent and effective strategies for compounds like this compound are silylation and acylation .[4]

Strategic Selection of a Derivatization Reagent

The choice of derivatizing reagent depends on the analytical objective, the required sensitivity, and the available detection system. Both the hydroxyl and secondary amine groups of the target analyte contain active hydrogens that are targets for derivatization.

Silylation: The Gold Standard for Volatility

Silylation is the most common derivatization technique in GC, involving the replacement of active hydrogens with a nonpolar trimethylsilyl (TMS) group or a bulkier, more stable tert-butyldimethylsilyl (TBDMS) group.[3][5] This chemical modification effectively masks the polar sites, disrupts hydrogen bonding, and dramatically increases the analyte's volatility and thermal stability.[1][5]

-

Mechanism & Reagents: Silylation proceeds via a nucleophilic attack (SN2) on the silicon atom of the silylating agent.[1] Potent silyl donors like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[6][7][8] MSTFA is often preferred as it is the most volatile TMS-amide available, and its byproducts are also highly volatile, typically eluting with the solvent front and minimizing chromatographic interference.[8][9] For sterically hindered groups or less reactive secondary amines, the addition of a catalyst like Trimethylchlorosilane (TMCS) is often recommended to drive the reaction to completion.[4][6][10]

-

Key Advantages:

Acylation: Enhancing Stability and Detectability

Acylation converts compounds with active hydrogens into stable esters, amides, and thioesters.[4] This strategy is particularly useful for highly polar molecules and can be tailored to enhance detector sensitivity.[1][3]

-

Mechanism & Reagents: Acylation is performed using acid anhydrides or acyl halides. Perfluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are common choices.[11][12] These reagents react with the hydroxyl and amine groups to form stable, volatile derivatives.[12] A significant advantage of using these fluorinated reagents is the introduction of electron-capturing groups, which dramatically increases the sensitivity for Electron Capture Detection (ECD).[1][3]

-

Critical Consideration: The reaction of anhydrides with active hydrogens produces acidic byproducts (e.g., trifluoroacetic acid from TFAA).[1][11] These acids must be removed or neutralized before injection to prevent damage to the GC column.[4][11] This is typically achieved by performing the reaction in a solvent that can act as an acid scavenger, such as pyridine, or by adding a base like triethylamine.[4][11][12]

-

A Word of Caution: For analytes with stereocenters, such as the ephedrine/pseudoephedrine family, fluorinated acylating agents have been reported to cause interconversion of diastereomers (epimerization).[2][13][14] This is a critical consideration if the stereochemical integrity of this compound is important for the analysis.

Comparative Overview of Derivatization Strategies

| Feature | Silylation (MSTFA) | Acylation (TFAA) |

| Primary Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Trifluoroacetic Anhydride |

| Target Groups | -OH, -NH, -SH, -COOH | -OH, -NH, -SH |

| Derivative Formed | Trimethylsilyl (TMS) Ether/Amine | Trifluoroacetyl (TFA) Ester/Amide |

| Byproducts | Volatile & Non-interfering (N-methyltrifluoroacetamide) | Acidic (Trifluoroacetic Acid) |

| Reaction Catalyst | TMCS (optional, for hindered groups) | Base/Acid Scavenger (e.g., Pyridine) |

| Derivative Stability | Good, but sensitive to moisture | Excellent |

| Ideal Detector | FID, MS | ECD, FID, MS |

Experimental Workflows and Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

Caption: General Derivatization Workflow.

Protocol 1: Silylation with MSTFA

This protocol is recommended for general-purpose analysis using GC-FID or GC-MS, where the goal is to achieve excellent peak shape and thermal stability.

Rationale: MSTFA is a powerful silylating agent that derivatizes both the hydroxyl and secondary amine groups. The reaction is clean, with volatile byproducts that do not interfere with the chromatogram.[8][9] Anhydrous conditions are paramount, as silylating reagents and their derivatives are highly susceptible to hydrolysis.[1][10]

Materials:

-

This compound standard or sample extract

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous Pyridine or Acetonitrile (silylation grade)

-

Micro-reaction vials (e.g., 1 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen evaporation system

Procedure:

-

Sample Preparation: Transfer an aliquot of the sample (typically containing 1-100 µg of the analyte) into a micro-reaction vial. If the sample is in a protic solvent (like methanol), it must be evaporated to complete dryness under a gentle stream of nitrogen at 60-70°C.[15] The absence of water is critical.[10]

-

Reagent Addition: Add 100 µL of acetonitrile (or pyridine) and 100 µL of MSTFA to the dried residue.[9][15] Pyridine can act as a catalyst and aids in the derivatization of the secondary amine.[8]

-

Reaction: Tightly cap the vial and mix thoroughly using a vortex mixer. Heat the vial at 70°C for 20-30 minutes in a heating block.[8][15]

-

Analysis: After cooling the vial to room temperature, inject 1-2 µL of the derivatized solution directly into the GC-MS system.[15]

Caption: Silylation Reaction with MSTFA.

(Note: The DOT graph above is a template. A chemical drawing program would be needed to generate the actual molecular structure images for a final document.)

Protocol 2: Acylation with TFAA

This protocol is ideal for trace analysis when using an Electron Capture Detector (ECD) or when a more stable derivative is required.

Rationale: TFAA is a highly reactive anhydride that forms stable, electron-capturing trifluoroacetyl derivatives.[12] The use of an acid scavenger like trimethylamine or pyridine is crucial to neutralize the trifluoroacetic acid byproduct, thereby protecting the column and driving the reaction to completion.[11][12]

Materials:

-

This compound standard or sample extract

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous Benzene or Ethyl Acetate

-

0.05M Trimethylamine in Benzene (or Pyridine)

-

Micro-reaction vials (e.g., 1 mL) with PTFE-lined caps

-

Heating block or oven

Procedure:

-

Sample Preparation: Transfer an aliquot of the sample (typically 50 µg for ECD, up to 250 µg for FID) into a micro-reaction vial and ensure it is in an aprotic solvent like benzene or ethyl acetate (0.5 mL).[12] Ensure the sample is free of water.

-

Reagent Addition: Add 0.1 mL of 0.05M trimethylamine in benzene (acid scavenger), followed by 10 µL of TFAA.[12]

-

Reaction: Tightly cap the vial and mix. Heat at 50-60°C for 15 minutes.[12]

-

Analysis: After cooling the vial to room temperature, the sample can be injected directly. For cleaner injections, an optional liquid-liquid wash with 1 mL of 5% aqueous ammonia can be performed; the organic (upper) layer is then used for injection.[12] Inject 1 µL into the GC system.

Caption: Acylation Reaction with TFAA.

(Note: The DOT graph above is a template. A chemical drawing program would be needed to generate the actual molecular structure images for a final document.)

Recommended GC-MS Analytical Conditions

The following parameters serve as a robust starting point for the analysis of the derivatized product. Method optimization may be required based on the specific instrument and analytical goals.

| Parameter | Recommended Setting |

| GC System | Agilent 7890B GC with 5977A MSD or equivalent |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) or Splitless for trace analysis |

| Liner | Agilent Ultra Inert, single taper with glass wool |

| Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[16] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | Initial 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |

| MS Transfer Line | 280 °C |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-550) |

Trustworthiness and Validation

-

Reagent Blank: Always prepare and analyze a reagent blank (all components except the analyte) to identify any potential interferences from solvents or the derivatizing reagents themselves.[12]

-

Glassware Deactivation: Amines are particularly susceptible to adsorption on the active silanol groups of glass surfaces. For trace-level analysis, it is highly recommended to use silanized glassware to prevent analyte loss.[4]

-

Troubleshooting: Poor peak shape or low response after derivatization often indicates an incomplete reaction or degradation of the derivative. Verify that anhydrous conditions were maintained, consider increasing reaction time or temperature, or add a catalyst (like TMCS for silylation).[10] Injecting a small amount of the silylating reagent can sometimes temporarily passivate the GC system, improving peak shape.

References

-

Lin, H. R., et al. (2005). Enantiomeric determination of ephedrines and norephedrines by chiral derivatization gas chromatography-mass spectrometry approaches. Journal of Analytical Toxicology, 29(5), 331-339. [Link]

-

Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. [Link]

-

Anonymous. (n.d.). GC Derivatization. [Link]

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]

-

Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. [Link]

-

CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]

-

Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. [Link]

-

Cuperlović-Culf, M., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. [Link]

-

Wong, C. H. F., et al. (2012). Interconversion of Ephedrine and Pseudoephedrine During Chemical Derivatization. Drug Testing and Analysis, 4(1), 49-54. [Link]

-

Anonymous. (n.d.). Appendix G - Derivatization in GC MS. Scribd. [Link]

-

Valdez, C. A. (2012). Chiral Analyses of Ephedrines. Pace Digital Commons. [Link]

-

Ahmad, F., et al. (2009). Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS. Journal of Forensic Sciences, 54(2), 365-369. [Link]

-

Abbasi, K., et al. (2007). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry, 19(2), 1149-1155. [Link]

-

Scalabre, A., et al. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PLoS ONE, 12(1), e0169187. [Link]

-

Federal Aviation Administration. (2005). Enantiomeric Analysis of Ephedrines and Norephedrines. [Link]

-

Lin, H. R., et al. (2005). Enantiomeric determination of ephedrines and norephedrines by chiral derivatization gas chromatography-mass spectrometry approaches. ResearchGate. [Link]

-

Khuhawar, M. Y., & Rind, F. M. A. (2006). Capillary gas chromatographic determination of phenylpropanolamine in pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 643-647. [Link]

-

Liebeke, M., et al. (2008). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Molecular Microbiology, 69(6), 1513-1529. [Link]

-

Ahmad, F., et al. (2009). Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS. ResearchGate. [Link]

-

Wong, C. H. F., et al. (2012). Interconversion of ephedrine and pseudoephedrine during chemical derivatization. Semantic Scholar. [Link]

-

Marshall University. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. [Link]

-

El-Gindy, A., et al. (2003). The determination of phenylpropanolamine hydrochloride. ResearchGate. [Link]

-

Hornbeck, C. L., & Czarny, R. J. (1989). GC-MS analysis of methamphetamine impurities: reactivity of (+)- or (-)-chloroephedrine and cis- or trans-1,2-dimethyl-3-phenylaziridine. Journal of Analytical Toxicology, 13(3), 144-149. [Link]

-

Yeboah, O. (2019). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

-

Gyllenhaal, O., & Vessman, J. (1983). Comparison and evaluation of derivatization methods for gas chromatographic determination of various propane-diols. Semantic Scholar. [Link]

-

Rind, F. M. A., et al. (2007). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis, 15(2), 198-203. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem. [Link]

-

Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

-

Chatfield, M. J., et al. (2011). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate. [Link]

-

Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

-

Smith Henry, A. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]

-

Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS | Office of Justice Programs [ojp.gov]

- 3. chromtech.com [chromtech.com]

- 4. gcms.cz [gcms.cz]

- 5. adis-international.ro [adis-international.ro]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Interconversion of ephedrine and pseudoephedrine during chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Enantiomeric determination of ephedrines and norephedrines by chiral derivatization gas chromatography-mass spectrometry approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategies for the Crystallization and Isolation of 1-(Methylamino)-3-phenylpropan-2-ol Salts

Abstract

This technical guide provides a detailed exploration of crystallization methodologies for the isolation and purification of 1-(Methylamino)-3-phenylpropan-2-ol salts. As a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), achieving high purity and the correct solid-state form of this compound is paramount. This document outlines the fundamental principles of crystallization, including supersaturation, nucleation, and the impact of polymorphism. It presents detailed, step-by-step protocols for four primary crystallization techniques: reactive crystallization, cooling crystallization, anti-solvent crystallization, and diastereomeric salt crystallization for chiral resolution. The rationale behind experimental choices, key process parameters, and expected outcomes are discussed to provide researchers and drug development professionals with a robust framework for process development and optimization.

Part I: Fundamental Principles of Crystallization

Crystallization is a cornerstone of pharmaceutical manufacturing, serving as a powerful technique for purification, separation, and control of a drug substance's final physical properties.[1] For an intermediate like this compound, a close structural analog of pseudoephedrine, a well-designed crystallization process is essential for ensuring quality and consistency.

Supersaturation: The Driving Force

Crystallization is a thermodynamic process driven by supersaturation, a state where a solution contains more dissolved solute than it would under equilibrium conditions.[2] This non-equilibrium state provides the chemical potential necessary for both the formation of new crystal nuclei and the growth of existing crystals.[3] Supersaturation can be achieved through several methods:

-

Cooling: For solutes whose solubility increases with temperature, cooling a saturated solution will induce supersaturation.[1]

-

Anti-Solvent Addition: Introducing a miscible "anti-solvent" in which the solute has low solubility reduces the overall solubility in the system, creating supersaturation.[4][5]

-

Solvent Evaporation: Increasing the solute concentration by removing the solvent through evaporation.[6]

-

Chemical Reaction: Forming a new, less soluble species in-situ, such as creating a salt from a freebase, is known as reactive crystallization.[3][5]

Nucleation and Crystal Growth

The formation of a solid crystal phase from a supersaturated solution occurs in two primary stages: nucleation and growth.[3]

-

Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei). This can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation). Seeding, the intentional addition of small crystals of the desired product, is a critical technique to control nucleation, promote consistent growth, and ensure the desired polymorphic form is obtained.[][8]

-

Growth: The subsequent increase in the size of the nuclei as solute molecules from the solution deposit onto their surfaces.

The interplay between nucleation and growth rates, which are heavily influenced by the level of supersaturation and other process parameters like agitation and temperature, dictates the final crystal size distribution (CSD).

The Importance of Salt Formation

Many APIs are isolated and formulated as salts to improve their physicochemical properties.[9] Amines, such as this compound, readily react with acids to form crystalline salts that often exhibit superior aqueous solubility, stability, and handling characteristics compared to the freebase form.[10] The hydrochloride salt is one of the most common forms used in the pharmaceutical industry.[11]

Polymorphism: The Solid-State Challenge

Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, dissolution rate, and stability.[9] Controlling crystallization to consistently produce the most stable and desired polymorph is a critical regulatory and quality requirement in drug development.[8]

Part II: Crystallization Methodologies and Protocols

The selection of a crystallization method depends on the properties of the solute and solvent system, and the desired attributes of the final product.[5] Below are detailed protocols for common methods applicable to this compound salts.

Method 1: Reactive Crystallization of the Hydrochloride Salt

Principle: This method involves the direct reaction of the this compound freebase with hydrochloric acid in a suitable solvent. The resulting hydrochloride salt, being significantly less soluble than the freebase in the chosen solvent system, crystallizes out of the solution.[5][12] This technique is highly efficient as it combines salt formation and crystallization into a single unit operation.

Protocol:

-

Dissolution: Dissolve 10.0 g of this compound freebase in 100 mL of a suitable organic solvent (e.g., isopropanol or ethyl acetate) in a jacketed glass reactor equipped with an overhead stirrer.

-

Temperature Control: Set the reactor temperature to 20-25°C.

-

Acid Addition: While stirring vigorously, slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in isopropanol or as concentrated aqueous HCl) dropwise over 30-60 minutes.

-

Crystallization: The hydrochloride salt will begin to precipitate as the reaction proceeds. The rate of addition is critical; a slow rate promotes crystal growth over excessive nucleation, leading to larger, more easily filterable particles.[]

-

Maturation: After the addition is complete, allow the resulting slurry to stir at 20-25°C for an additional 2-4 hours. This "aging" or "maturation" period allows the system to reach equilibrium and can promote the transformation to a more stable polymorphic form.

-

Isolation: Isolate the crystalline product by vacuum filtration.

-

Washing: Wash the filter cake with two 20 mL portions of cold isopropanol or the chosen solvent to remove any residual impurities.

-

Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Causality Behind Choices:

-

Solvent Selection: Isopropanol or ethyl acetate are chosen because they are good solvents for the amine freebase but poor solvents for the ionic hydrochloride salt, thus maximizing yield.

-

Controlled Addition: Slow addition of the acid maintains a low level of supersaturation, which favors the growth of existing crystals rather than the formation of many fine particles that can be difficult to filter and may trap impurities.[]

Visualization:

Method 2: Cooling Crystallization

Principle: This classic method relies on the difference in a salt's solubility at different temperatures.[1][8] The salt is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, which is then slowly cooled to generate supersaturation and induce crystallization.

Protocol:

-

Solvent Screening: Identify a solvent in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water mixtures, methanol).

-

Dissolution: In a jacketed reactor, suspend 10.0 g of the this compound salt in the chosen solvent (e.g., 50 mL of 90% ethanol). Heat the mixture with stirring to a temperature where all the solid dissolves (e.g., 60-70°C). Add minimal extra solvent if necessary to achieve full dissolution.[8]

-

Cooling Profile: Program a controlled cooling ramp. A typical profile might be cooling from 70°C to 20°C over 2-4 hours. A linear cooling rate is common, but more advanced profiles can be used to control supersaturation.

-

Seeding (Optional but Recommended): When the solution has cooled to about 10°C below the dissolution temperature, add a small quantity (0.1-1.0% w/w) of finely ground seed crystals.[8] This step provides templates for growth, helps control particle size, and ensures the desired polymorph is formed.

-

Hold Period: Once the final temperature (e.g., 0-5°C) is reached, hold the slurry with stirring for an additional 1-3 hours to maximize the yield.

-

Isolation & Drying: Isolate, wash (with a small amount of the cold solvent), and dry the product as described in Method 1.

Causality Behind Choices:

-

Cooling Rate: A slow cooling rate prevents rapid, uncontrolled nucleation which can lead to small crystals and impurity inclusion. It maintains a moderate level of supersaturation that favors crystal growth.

-

Seeding: Seeding is crucial for process robustness. It bypasses the stochastic nature of primary nucleation, leading to more reproducible outcomes in terms of crystal form and size distribution.[8]

Visualization:

Method 3: Anti-Solvent Crystallization

Principle: This method is ideal when a compound has high solubility in one solvent but is nearly insoluble in another, and the two solvents are miscible.[5] Adding the "anti-solvent" to a solution of the compound causes the solubility to drop dramatically, inducing rapid crystallization.[4]

Protocol:

-

System Selection: Choose a compatible solvent/anti-solvent pair. For a moderately polar salt, a good system might be a polar solvent like methanol or water and a less polar anti-solvent like acetone or ethyl acetate. Pseudoephedrine HCl, for instance, is soluble in water and ethanol but poorly soluble in ether or chloroform.[13][14]

-

Dissolution: Dissolve 10.0 g of the salt in the minimum amount of the primary solvent (e.g., 20 mL of methanol) at room temperature to create a concentrated solution.

-

Anti-Solvent Addition: Place the solution in a reactor with efficient stirring. Add the anti-solvent (e.g., 80 mL of ethyl acetate) at a slow, controlled rate. The rate of addition directly influences the supersaturation profile and thus the final particle characteristics.[]

-

Maturation: After the full volume of anti-solvent has been added, stir the slurry for 1-2 hours to allow for complete crystallization.

-

Isolation & Drying: Isolate, wash (with a small amount of the anti-solvent or a mixture of solvent/anti-solvent), and dry the product as previously described.

Causality Behind Choices:

-

Solvent/Anti-Solvent Pair: The pair must be fully miscible to avoid creating an emulsion or oiling out, where the solute separates as a liquid phase instead of a solid. The anti-solvent should cause a significant drop in solubility to ensure a high yield.

-

Addition Mode: Adding the anti-solvent to the solution (normal addition) is common. However, reverse addition (adding the solution to the anti-solvent) can sometimes be beneficial as it keeps the system in a state of high supersaturation, which can be useful for controlling polymorphism or producing very small particles.[5]

Visualization:

Method 4: Diastereomeric Salt Crystallization for Chiral Resolution

Principle: Since this compound is a chiral compound, it typically exists as a racemic mixture (an equal mix of two enantiomers). To isolate a single enantiomer, a chiral resolving agent (a pure enantiomer of another chiral compound, often an acid) is used.[15] The reaction between the racemic amine and the chiral acid produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[16][17]

Protocol:

-

Resolving Agent Selection: Choose a commercially available and inexpensive chiral acid, such as (+)-Tartaric acid or (S)-(+)-Mandelic acid.[18][19]

-

Stoichiometry: In a reactor, dissolve 10.0 g of the racemic this compound freebase in a suitable solvent (e.g., methanol or an acetone/ether mixture).[19][20]

-

Salt Formation: Add 0.5 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount is common practice to maximize the recovery of the less soluble diastereomer.

-

Crystallization: Heat the solution gently to ensure all components are dissolved, then allow it to cool slowly to room temperature over several hours. Crystallization can be slow, sometimes requiring 24 hours or more.[18] The less soluble diastereomeric salt will crystallize out first.

-

Isolation: Collect the crystals by vacuum filtration. Wash sparingly with the cold crystallization solvent.

-

Purity Check: Analyze the optical purity of the isolated salt (e.g., by polarimetry) and the composition of the mother liquor (e.g., by chiral HPLC).

-

Liberation of Freebase: To recover the desired enantiomer, dissolve the purified diastereomeric salt in water, basify the solution (e.g., with NaOH) to deprotonate the amine, and extract the pure enantiomeric freebase with an organic solvent like ethyl acetate.[18]

Causality Behind Choices:

-

Resolving Agent: The choice of agent is critical and often determined empirically. A successful resolution relies on a significant difference in the crystal lattice energies of the two diastereomeric salts, which translates to a significant difference in their solubilities.[16]

-

Solvent: The solvent plays a key role in differentiating the solubilities of the diastereomers. Protic solvents like methanol or ethanol are often effective.[18]

Visualization:

Part III: Data Presentation and Analysis

Table 1: Properties of Common Solvents for Crystallization

This table provides a reference for solvent selection based on the known properties of the closely related compound, pseudoephedrine, and general crystallization principles.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Typical Role | Notes on Pseudoephedrine/Amine Salt Solubility |

| Water | 100 | 80.1 | Solvent | High solubility for hydrochloride salts.[13] Useful for reactive crystallization or as a co-solvent. |

| Methanol | 65 | 32.7 | Solvent | Good solubility for both freebase and salts.[14] Often used in diastereomeric resolutions.[18] |

| Ethanol | 78 | 24.5 | Solvent | Good solubility for salts, often temperature-dependent, making it ideal for cooling crystallization.[13] |

| Isopropanol (IPA) | 82 | 19.9 | Solvent / Anti-Solvent | Moderate solvent. Often used in reactive crystallizations where the salt is less soluble than the freebase. |

| Acetone | 56 | 20.7 | Anti-Solvent | Good anti-solvent for polar salts. Miscible with water and alcohols.[20] |

| Ethyl Acetate | 77 | 6.0 | Anti-Solvent | Common anti-solvent for precipitating salts from more polar solvents. |